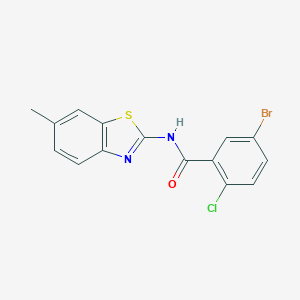![molecular formula C22H22N2O3 B343040 3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B343040.png)
3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide is a chemical compound with the molecular formula C18H20N2O3 It is known for its unique structure, which includes a naphthalene ring, a morpholine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide typically involves the reaction of 3-methoxy-2-naphthoic acid with 4-morpholinoaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or recrystallization techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 3-hydroxy-N-(4-morpholinophenyl)-2-naphthamide.
Reduction: Formation of 3-methoxy-N-(4-aminophenyl)-2-naphthamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide
- 3-methoxy-N-(4-morpholinophenyl)benzamide
Uniqueness
3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-methoxy-N-(4-morpholin-4-ylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-26-21-15-17-5-3-2-4-16(17)14-20(21)22(25)23-18-6-8-19(9-7-18)24-10-12-27-13-11-24/h2-9,14-15H,10-13H2,1H3,(H,23,25) |
InChI Key |
ZZPYRWQPKUSUJH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-[2-(3-bromo-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B342961.png)
![5-bromo-2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342965.png)
![5-bromo-2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B342966.png)

![Ethyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B342970.png)
![[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-bromobenzoate](/img/structure/B342972.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B342973.png)
![2-chloro-N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B342974.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2,5-diiodobenzamide](/img/structure/B342977.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-diiodobenzamide](/img/structure/B342978.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-diiodobenzamide](/img/structure/B342979.png)

